molecular formula C23H27F3N2O3 B11493554 5,5-dimethyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-propanoylcyclohex-2-en-1-one

5,5-dimethyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-propanoylcyclohex-2-en-1-one

Cat. No.: B11493554
M. Wt: 436.5 g/mol
InChI Key: ZMENSIWHYMICIZ-UHKODVTQSA-N
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Description

5,5-dimethyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-propanoylcyclohex-2-en-1-one is a complex organic compound featuring a cyclohexene ring substituted with various functional groups, including an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-propanoylcyclohex-2-en-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, CrO₃

    Reducing Agents: LiAlH₄, NaBH₄

    Coupling Reagents: EDCI, HOBt

Major Products

    Oxidation Products: Oxidized indole derivatives

    Reduction Products: Reduced carbonyl compounds

    Substitution Products: Substituted indole derivatives

Mechanism of Action

The mechanism of action of 5,5-dimethyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-propanoylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5,5-dimethyl-3-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)-2-propanoylcyclohex-2-en-1-one apart is the combination of the indole moiety with the trifluoromethoxy group and the cyclohexene ring. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H27F3N2O3

Molecular Weight

436.5 g/mol

IUPAC Name

(2E)-2-(1-hydroxypropylidene)-5,5-dimethyl-3-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethylimino]cyclohexan-1-one

InChI

InChI=1S/C23H27F3N2O3/c1-5-19(29)21-18(11-22(3,4)12-20(21)30)27-9-8-15-13(2)28-17-7-6-14(10-16(15)17)31-23(24,25)26/h6-7,10,28-29H,5,8-9,11-12H2,1-4H3/b21-19+,27-18?

InChI Key

ZMENSIWHYMICIZ-UHKODVTQSA-N

Isomeric SMILES

CC/C(=C\1/C(=NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)F)C)CC(CC1=O)(C)C)/O

Canonical SMILES

CCC(=C1C(=NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)F)C)CC(CC1=O)(C)C)O

Origin of Product

United States

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